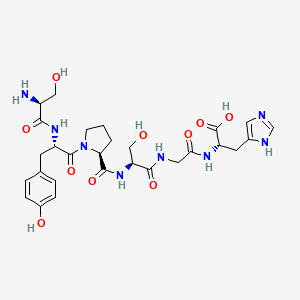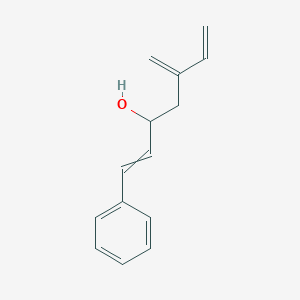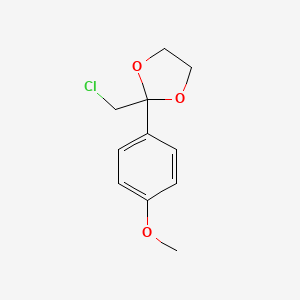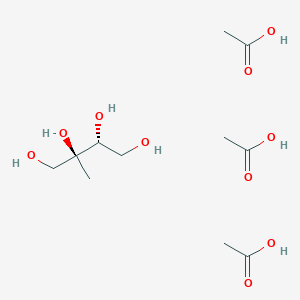![molecular formula C22H25N3O B12593195 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea CAS No. 608516-04-7](/img/structure/B12593195.png)
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenyl group attached to an ethyl chain, which is further connected to an isoquinolinylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-tert-butylphenyl ethylamine. This intermediate is then reacted with isoquinoline-5-carbonyl chloride under controlled conditions to form the desired urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as recrystallization and chromatography for purification .
Chemical Reactions Analysis
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine or nitric acid, leading to the formation of substituted derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular docking studies .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea stands out due to its unique combination of functional groups. Similar compounds include:
4-tert-Butylacetophenone: Used as an intermediate in organic synthesis and has similar tert-butylphenyl functionality.
4,4’-Di-tert-butylbiphenyl: Known for its use in material science and organic electronics.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Utilized in the development of advanced materials and has comparable structural features.
Properties
CAS No. |
608516-04-7 |
|---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)18-9-7-16(8-10-18)11-14-24-21(26)25-20-6-4-5-17-15-23-13-12-19(17)20/h4-10,12-13,15H,11,14H2,1-3H3,(H2,24,25,26) |
InChI Key |
ZTEQQXUKAPWZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)




![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)


![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)

![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)

![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
